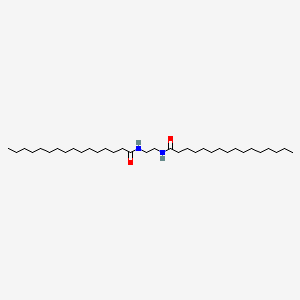
6-Chloropyrazine-2-carbonitrile
Vue d'ensemble
Description
6-Chloropyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C₅H₂ClN₃. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 6th position and a nitrile group at the 2nd position. This compound is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Applications De Recherche Scientifique
6-Chloropyrazine-2-carbonitrile is extensively used in scientific research due to its versatility:
Chemistry: As a building block in the synthesis of heterocyclic compounds and complex organic molecules.
Biology: In the development of bioactive molecules and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Safety and Hazards
Orientations Futures
While specific future directions for 6-Chloropyrazine-2-carbonitrile are not detailed in the retrieved sources, it is noted that related compounds have attracted extensive attention in the field of antiviral and antiparasitic research . This suggests potential future directions in exploring the therapeutic applications of this compound and its derivatives.
Mécanisme D'action
Target of Action
It is known that this compound is a precursor in the synthesis of favipiravir , an antiviral drug that selectively inhibits the RNA-dependent RNA polymerase of the influenza virus .
Mode of Action
In the synthesis of favipiravir, it undergoes several chemical reactions, including regioselective chlorination of the pyrazine ring, bromination, pd-catalyzed cyanation, and sandmeyer diazotization/chlorination .
Biochemical Pathways
As a precursor to favipiravir, it may indirectly affect the pathways related to viral rna replication .
Pharmacokinetics
As a precursor to favipiravir, it may share some pharmacokinetic properties with this drug .
Result of Action
As a precursor in the synthesis of favipiravir, it contributes to the antiviral activity of this drug .
Action Environment
The synthesis of favipiravir from 6-chloropyrazine-2-carbonitrile involves controlled conditions involving specific ph and temperature , suggesting that these factors may influence its reactivity and stability.
Analyse Biochimique
Biochemical Properties
6-Chloropyrazine-2-carbonitrile plays a crucial role in biochemical reactions, particularly in the synthesis of pyrazinamide derivatives. It interacts with various enzymes and proteins, facilitating the formation of bioactive compounds. For instance, it has been used in the synthesis of novel pyrazinamide derivatives that exhibit antimicrobial activity . The interactions of this compound with enzymes such as enoyl-ACP reductase (InhA) are of particular interest, as these interactions can lead to the inhibition of bacterial growth .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In studies involving Mycobacterium tuberculosis, derivatives of this compound have shown significant activity against the bacteria, indicating its potential as an antimicrobial agent . Additionally, its impact on gene expression and cellular metabolism suggests that it could be used to modulate cellular functions in various therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit enzymes such as enoyl-ACP reductase, which is essential for bacterial fatty acid synthesis . This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that its antimicrobial activity can persist for extended periods, although the potency may decrease due to degradation. In vitro and in vivo studies have demonstrated that this compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit antimicrobial activity without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been reported . These findings suggest that while this compound has therapeutic potential, careful dosage optimization is necessary to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an intermediate in the synthesis of bioactive compounds. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and detoxification . The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to cross the blood-brain barrier, indicating its potential for central nervous system applications . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Post-translational modifications and targeting signals can direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrazine-2-carbonitrile typically involves the chlorination of pyrazine-2-carbonitrile. One common method includes the use of phosphorus oxychloride (POCl₃) as a chlorinating agent. The reaction is carried out by heating pyrazine-2-carbonitrile with POCl₃ at elevated temperatures, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloropyrazine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products:
- Substituted pyrazines
- Aminopyrazines
- Carboxypyrazines
Comparaison Avec Des Composés Similaires
- 6-Fluoropyrazine-2-carbonitrile
- 6-Bromopyrazine-2-carbonitrile
- 6-Iodopyrazine-2-carbonitrile
Comparison: 6-Chloropyrazine-2-carbonitrile is unique due to its specific reactivity profile. The chlorine atom provides a balance between reactivity and stability, making it suitable for various synthetic applications. In contrast, fluorine derivatives are more stable but less reactive, while bromine and iodine derivatives are more reactive but less stable .
Conclusion
This compound is a valuable compound in the fields of chemistry, biology, medicine, and industry. Its unique chemical properties and versatility make it an essential building block for the synthesis of a wide range of bioactive molecules and industrial products.
Propriétés
IUPAC Name |
6-chloropyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-3-8-2-4(1-7)9-5/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPOFSDHJNNWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218711 | |
| Record name | Pyrazinecarbonitrile, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6863-74-7 | |
| Record name | 6-Chloro-2-pyrazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6863-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazinecarbonitrile, 6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006863747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazinecarbonitrile, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloropyrazine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine](/img/structure/B1346750.png)
![N-[3-(acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1346765.png)







